N-(4-Fluorophenyl)-2-methyl-5-oxo-4-[3-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide belongs to the 1,4-DHP class of compounds, which are known for their diverse biological activities. These compounds often exhibit calcium channel antagonist activity, making them relevant for research related to cardiovascular diseases and other conditions influenced by calcium signaling. []
Although the specific synthesis of N-(4-fluorophenyl)-2-methyl-5-oxo-4-[3-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide is not described in the provided papers, similar 1,4-DHP derivatives are commonly synthesized through Hantzsch pyridine synthesis or its variations. [] This reaction involves the condensation of an aldehyde, a β-ketoester, and an ammonia source.
Based on the structural similarities with compounds discussed in the papers, it can be inferred that N-(4-fluorophenyl)-2-methyl-5-oxo-4-[3-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide likely possesses a 1,4-DHP ring fused with a cyclohexanone ring. [] The aryl substituents at the 4-position (3-trifluoromethylphenyl) and the carboxamide nitrogen (4-fluorophenyl) are crucial for its pharmacological properties. []
Although the exact mechanism of action of the compound is unknown, based on the 1,4-DHP structural motif, it could potentially act as a calcium channel antagonist. [] This action might involve binding to L-type calcium channels, similar to other dihydropyridines, and modulating calcium influx into cells, influencing various cellular processes. []
CAS No.: 18465-19-5
CAS No.: 14681-59-5
CAS No.: 15575-14-1
CAS No.: 113834-91-6
CAS No.: 36678-05-4